1-sec-Butyl-1H-pyrrole-2-carbaldehyde
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Description
“1-sec-Butyl-1H-pyrrole-2-carbaldehyde” is a chemical compound with the molecular formula C9H13NO . It has an average mass of 151.206 Da and a monoisotopic mass of 151.099716 Da .
Synthesis Analysis
Pyrrole-2-carboxaldehyde derivatives, which include “1-sec-Butyl-1H-pyrrole-2-carbaldehyde”, can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .
Molecular Structure Analysis
The molecular structure of “1-sec-Butyl-1H-pyrrole-2-carbaldehyde” consists of a pyrrole ring with a butyl group at the 1-position and a carbaldehyde group at the 2-position .
Physical And Chemical Properties Analysis
“1-sec-Butyl-1H-pyrrole-2-carbaldehyde” has a density of 1.0±0.1 g/cm3, a boiling point of 246.0±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 48.3±3.0 kJ/mol, a flash point of 102.6±19.8 °C, and an index of refraction of 1.503 . Its molar refractivity is 46.1±0.5 cm3 .
Scientific Research Applications
Applications in Supramolecular Chemistry
1-sec-Butyl-1H-pyrrole-2-carbaldehyde and its derivatives exhibit significant potential in supramolecular chemistry. A notable application involves the synthesis of high nuclearity {Mn(III)25} barrel-like clusters using 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand. These clusters exhibit single-molecule magnetic behavior and form supramolecular chains through the coordination of paramagnetic transition metal ions, hinting at their potential in advanced material sciences, particularly in the field of magnetism and data storage (Giannopoulos et al., 2014).
Role in Synthesis of Pharmaceuticals and Complex Compounds
The derivatives of pyrrole-2-carbaldehyde, a category to which 1-sec-Butyl-1H-pyrrole-2-carbaldehyde belongs, find extensive use in synthesizing various complex organic compounds and pharmaceuticals. They serve as intermediates in creating multiple oligopyrrole systems, anion receptors, porphyrins, and even as ligands for metal complexes. Their versatility also extends to the synthesis of carbolines, cyanopyrroles, and modification of natural structures like proteins and lipids, showcasing their broad applicability in medicinal chemistry and biochemistry (Mikhaleva et al., 2009).
Catalysis and Polymerization
Pyrrole-based ligands, including those derived from 1H-pyrrole-2-carbaldehyde, are instrumental in the synthesis and characterization of metal complexes. These complexes, particularly those involving aluminum and zinc, have demonstrated their efficacy as catalysts in the ring-opening polymerization of ε-caprolactone. This highlights their potential role in creating biodegradable polymers and sustainable materials (Qiao et al., 2011).
properties
IUPAC Name |
1-butan-2-ylpyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-8(2)10-6-4-5-9(10)7-11/h4-8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUJATCITRUDEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=CC=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-sec-Butyl-1H-pyrrole-2-carbaldehyde |
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